molecular formula C13H23NO3 B13573459 Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13573459
M. Wt: 241.33 g/mol
InChI Key: NQRFGMAVEFIJMN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate with cyclopropyl bromide under basic conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules . In biology, it may be used as a biochemical reagent for studying enzyme mechanisms or as a substrate in enzymatic reactions . In medicine, it could be explored for its potential therapeutic properties, although specific applications in this field would require further research. In industry, it may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The cyclopropyl group may also influence the compound’s binding affinity and specificity for certain targets. detailed studies on the exact molecular targets and pathways involved are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate and tert-butyl 3-hydroxypropionate . These compounds share structural similarities, such as the presence of a tert-butyl ester group and a hydroxymethyl group. the cyclopropyl group in this compound adds a unique feature that may influence its chemical reactivity and biological activity. The comparison highlights the importance of structural modifications in determining the properties and applications of these compounds.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(8-14,9-15)10-4-5-10/h10,15H,4-9H2,1-3H3

InChI Key

NQRFGMAVEFIJMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CO)C2CC2

Origin of Product

United States

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